zinc;benzenesulfinate;dihydrate

Description

Systematic IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) designates zinc benzenesulfinate dihydrate as zinc; benzenesulfinate; dihydrate . This name reflects the compound’s composition: a zinc cation coordinated to two benzenesulfinate anions and two water molecules. The term "benzenesulfinate" derives from the parent benzenesulfinic acid ($$C6H5SO2H$$), where deprotonation yields the sulfinate anion ($$C6H5SO2^-$$). The "dihydrate" suffix explicitly denotes the inclusion of two water molecules in the crystal lattice.

Molecular Formula and Structural Representation

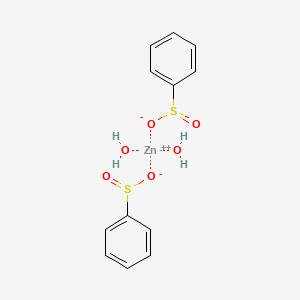

The molecular formula of zinc benzenesulfinate dihydrate is $$C{12}H{14}O6S2Zn$$, corresponding to a molar mass of 383.76 g/mol . This formula accounts for two benzenesulfinate anions ($$C6H5SO2^-$$), one zinc cation ($$Zn^{2+}$$), and two water molecules ($$2H2O$$).

The structural representation can be depicted using SMILES notation:

c1ccc(cc1)S(=O)[O-].c1ccc(cc1)S(=O)[O-].O.O.[Zn+2]

This notation illustrates the zinc ion centrally bonded to two sulfinate groups, with water molecules completing the coordination sphere. The crystallographic structure reveals an octahedral geometry around the zinc atom, with six oxygen ligands (four from sulfinate groups and two from water).

| Property | Value | Source |

|---|---|---|

| Molecular formula | $$C{12}H{14}O6S2Zn$$ | |

| Molar mass (g/mol) | 383.76 | |

| SMILES | C1=CC=C(C=C1)S(=O)[O-]...[Zn+2] |

CAS Registry Number and EC Classification

Zinc benzenesulfinate dihydrate is uniquely identified by the CAS Registry Number 24308-84-7 . The European Community (EC) classifies it under EC Number 246-148-1 , which facilitates regulatory tracking and hazard assessment.

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 24308-84-7 | |

| EC Number | 246-148-1 |

Synonyms and Historical Terminology

The compound is referenced under multiple synonyms, reflecting its historical and industrial context:

- Benzenesulfinic acid zinc salt hydrate

- Zinc bis(benzenesulfinate)

- ZBS (abbreviation in polymer chemistry)

- Benzenesulfinic acid, zinc salt (2:1)

Early literature occasionally conflated sulfinate and sulfonate derivatives, but modern nomenclature distinguishes between the two based on oxidation states. The term "zinc benzenesulfonate" (CAS 7645-18-3) refers to a distinct compound with sulfonate ($$SO_3^-$$) groups, highlighting the importance of precise terminology.

Properties

Molecular Formula |

C12H14O6S2Zn |

|---|---|

Molecular Weight |

383.8 g/mol |

IUPAC Name |

zinc;benzenesulfinate;dihydrate |

InChI |

InChI=1S/2C6H6O2S.2H2O.Zn/c2*7-9(8)6-4-2-1-3-5-6;;;/h2*1-5H,(H,7,8);2*1H2;/q;;;;+2/p-2 |

InChI Key |

NTUATFLSTOSLCJ-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)[O-].C1=CC=C(C=C1)S(=O)[O-].O.O.[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Procedure and Conditions

- Reagent Preparation : Sodium benzenesulfinate (2 mol) is dissolved in deionized water under inert atmosphere to prevent oxidation.

- Zinc Chloride Addition : Zinc chloride (1 mol) is slowly added to the solution with continuous stirring at 25–30°C.

- Crystallization : The mixture is cooled to 4°C for 12–24 hours, inducing crystallization.

- Purification : The precipitate is filtered, washed with ethanol and diethyl ether, and dried under vacuum.

Key Parameters Affecting Yield

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio (Na:Zn) | 2:1 | Excess Na reduces Zn²⁺ availability |

| Temperature | 25–30°C | Higher temperatures risk sulfinate oxidation |

| Stirring Time | 3–4 hours | Ensures complete ligand exchange |

| Purity of Reagents | ≥98% | Impurities reduce crystallinity |

This method typically achieves yields of 85–90%, with purity >95% confirmed by liquid chromatography. However, scalability is limited by the need for strict oxygen-free conditions.

One-Pot Synthesis Using Benzenesulfonyl Chloride, Sodium Sulfite, and Zinc Oxide

A patent-published method (CN111100044A) offers a scalable, high-yield alternative using benzenesulfonyl chloride (C₆H₅SO₂Cl), sodium sulfite (Na₂SO₃), and zinc oxide (ZnO). The reaction proceeds as:

$$

2\, \text{C}6\text{H}5\text{SO}2\text{Cl} + \text{Na}2\text{SO}3 + \text{ZnO} \rightarrow \text{Zn}(\text{C}6\text{H}5\text{SO}2)2\cdot 2\text{H}2\text{O} + 2\, \text{NaCl} + \text{SO}_2

$$

Industrial-Scale Procedure

- Mixing Reagents : ZnO (1 mol), Na₂SO₃ (2 mol), and water are combined in a reactor.

- Sulfonyl Chloride Addition : C₆H₅SO₂Cl (2 mol) is added dropwise at 35–40°C.

- Reflux and Filtration : The mixture is refluxed for 3–10 hours, then filtered to collect the precipitate.

- Mother Liquor Recycling : Residual sodium salts in the filtrate are reused in subsequent batches.

Performance Metrics from Patent Examples

| Example | Scale (kg) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 0.05 | 3 | 99.8 | 99.21 |

| 2 | 400 | 10 | 99.2 | 98.90 |

| 3 | 431.76 | 10 | 99.9 | 99.40 |

This method achieves near-quantitative yields (>99%) due to in situ generation of benzenesulfinic acid and efficient Zn²⁺ coordination. The closed-loop recycling of byproducts reduces waste, making it environmentally favorable.

Mechanistic Insights and Byproduct Management

Reaction Pathways

Byproduct Valorization

The one-pot method’s mother liquor contains NaCl and residual sulfites, which are repurposed to synthesize zinc dimethyldithiocarbamate (a rubber vulcanization accelerator):

$$

\text{ZnO} + (\text{CH}3)2\text{NCS}2\text{Na} \rightarrow \text{Zn}[(\text{CH}3)2\text{NCS}2]2 + \text{Na}2\text{O}

$$

Characterization and Quality Control

Analytical Techniques

Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 217–221°C | |

| Density (20°C) | 1.701 g/cm³ | |

| Water Solubility | 886.9 mg/L | |

| Particle Size | 3–4.5 μm |

Comparative Evaluation of Methods

| Criterion | Traditional Method | One-Pot Method |

|---|---|---|

| Yield | 85–90% | 99–99.9% |

| Scalability | Lab-scale | Industrial-scale |

| Byproduct Management | NaCl waste | Closed-loop recycling |

| Reaction Time | 12–24 hours | 3–10 hours |

| Oxygen Sensitivity | High | Low |

The one-pot method outperforms traditional synthesis in yield, efficiency, and sustainability, though it requires specialized equipment for reflux and filtration.

Chemical Reactions Analysis

Zinc benzenesulfinate dihydrate undergoes various chemical reactions, including:

Reduction: The initial reduction of benzenesulfonyl chloride to benzenesulfinate.

Substitution: Reaction with zinc chloride to form the final product.

Common reagents used in these reactions include sodium sulfite, sodium carbonate, and zinc chloride. The major product formed is zinc benzenesulfinate dihydrate .

Scientific Research Applications

Industrial Applications

1. Lubricant Additive

Zinc benzenesulfinate dihydrate is utilized as an additive in lubricants, enhancing their performance by improving stability and reducing friction. Its non-toxic nature makes it suitable for various applications without posing significant health risks .

2. Flame Retardants

The compound serves as a flame retardant in plastics and rubber products. When combined with other agents like azodicarbonamide, it can significantly lower the decomposition temperature, thus improving the safety profile of materials used in construction and automotive industries .

3. Foaming Agents

In the production of foamed materials, zinc benzenesulfinate dihydrate acts as an effective blowing agent, contributing to the creation of lightweight structures in packaging and insulation .

Agricultural Applications

1. Soil Fertility Enhancer

Recent studies have shown that zinc compounds can improve soil fertility and crop yield. For instance, applying zinc through various methods (soil application, foliar spray) has been linked to increased grain yield and biofortification in rice crops . The following table summarizes the effects of different zinc application methods on rice productivity:

| Application Method | Grain Yield Increase (%) | Profitability Factor |

|---|---|---|

| Basal Application | 30% | 1.4 |

| Foliar Spray | 30% | 2.0 |

| Seed Priming | 30% | 2.5 |

| Seed Coating | 20% | 1.8 |

Research Applications

1. Carbonic Anhydrase Inhibition

Zinc benzenesulfinate dihydrate has been studied for its potential role as a zinc-binding group in carbonic anhydrase inhibitors. These inhibitors are crucial in various biochemical processes and therapeutic applications . The interaction of zinc with enzyme active sites enhances the efficacy of these inhibitors.

2. Synthesis of Zinc Complexes

The compound is also used in synthesizing various zinc complexes that exhibit biological activity. Research indicates that these complexes can have enhanced thermal stability and solubility, making them suitable for pharmaceutical applications .

Case Studies

Case Study 1: Agricultural Impact

A field study evaluated the impact of different zinc application methods on rice crops, demonstrating that all methods led to significant increases in yield and grain zinc concentration. The foliar application method consistently yielded the highest concentrations, suggesting its effectiveness for biofortification .

Case Study 2: Industrial Use in Plastics

In industrial settings, zinc benzenesulfinate dihydrate has been incorporated into formulations for plastics, resulting in improved fire resistance and mechanical properties. The combination with azodicarbonamide has been particularly noted for its effectiveness in lowering processing temperatures while maintaining product integrity .

Mechanism of Action

The mechanism of action of zinc benzenesulfinate dihydrate involves its role as a zinc source. Zinc has three primary biological roles: catalytic, structural, and regulatory . It is essential for the function of many enzymes and plays a crucial role in protein synthesis and cell division .

Comparison with Similar Compounds

Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O)

- Structure & Properties: Contains acetate ligands (CH₃COO⁻) with a molecular weight of 219.50 g/mol. Exhibits high solubility in water (43 g/100 mL at 20°C) and ethanol .

- Applications: Nanoparticle Synthesis: Widely used as a precursor for ZnO nanoparticles via sol-gel or ball-milling methods. Reacts with oxalic acid or ascorbic acid to form luminescent nanoparticles . Medical Use: Treats zinc deficiency in neonates (2 mg/kg/day dose) but may reduce serum copper levels. Side effects include gastric lesions in rare cases . Industrial Use: Catalyst for polyester production and wood preservative .

- Safety: Generally well-tolerated orally but toxic via intravenous routes .

Zinc Oxalate Dihydrate (ZnC₂O₄·2H₂O)

- Structure & Properties : Oxalate ligands (C₂O₄²⁻) with a theoretical molecular weight of 189.43 g/mol. Available in purities up to 99.999% .

- Applications : Primarily used in materials science for synthesizing zinc oxide films. Unlike zinc acetate, it lacks significant medical applications in the evidence.

- Safety: Limited toxicity data; likely irritant due to oxalate’s chelating properties.

Zinc Citrate Dihydrate (Zn₃(C₆H₅O₇)₂·2H₂O)

- Structure & Properties : Citrate ligands (C₆H₅O₇³⁻) with high bioavailability. Molecular weight 574.34 g/mol .

- Applications: Dietary supplement for zinc supplementation. No evidence of nanoparticle synthesis use.

- Safety : Safer for long-term use compared to acetate due to lower gastric irritation risk.

Zinc Hydroaspartate Dihydrate

- Structure & Properties : Aspartate ligands enhance zinc absorption. Molecular details unspecified .

- Applications: Immune support and zinc deficiency correction. Higher bioavailability than inorganic salts.

- Safety: No reported adverse effects in the evidence.

Comparative Data Table

Key Research Findings

- Nanoparticle Synthesis: Zinc acetate dihydrate outperforms benzenesulfinate in nanoparticle applications due to its reactivity with organic acids (e.g., ascorbic acid) and cost-effectiveness .

- Medical Efficacy : Zinc acetate is the preferred choice for treating deficiencies, but benzenesulfinate’s role in antianaphylaxis remains unexplored .

- Safety : Zinc citrate and hydroaspartate exhibit better safety profiles for long-term use compared to acetate and benzenesulfinate .

Q & A

Basic: What are the established methods for synthesizing ZnO nanostructures using zinc acetate dihydrate, and what factors influence their morphology?

Zinc acetate dihydrate is widely used as a precursor for synthesizing ZnO nanostructures via methods like:

- Hydrothermal synthesis : Growth parameters (time, temperature, precursor concentration) control nanowire aspect ratios. For example, increasing zinc acetate dihydrate concentration reduces nanowire diameter but promotes thin-film formation at high concentrations .

- Sol-gel methods : Hydrolysis of zinc acetate in alkaline solutions (e.g., KOH) yields flower-like ZnO nanostructures, with morphology dependent on reaction time and pH .

- Biosynthesis : Using Saccharomyces cerevisiae, zinc acetate dihydrate is converted to ZnO nanoparticles, with Box-Behnken experimental designs optimizing variables like precursor concentration and incubation time .

Key factors : Precursor purity (≥99.9% minimizes impurities), solvent choice (water vs. ethanol solubility differences ), and thermal treatment (dehydration at 100°C, decomposition at 237°C ).

Basic: How does the purity grade of zinc acetate dihydrate affect experimental outcomes in nanoparticle synthesis?

Higher purity grades (e.g., 99.999% trace metals basis) reduce unintended dopants or byproducts. For instance:

- Lower-grade reagents may introduce contaminants (e.g., Fe³⁺), altering ZnO optical properties or catalytic efficiency .

- In micellar synthesis, impurities can lead to unintended phases like zinc lactate dihydrate, complicating XRD analysis .

Methodological recommendation : Use ACS reagent-grade (≥98%) for reproducibility in photocatalytic studies .

Advanced: How can researchers optimize zinc acetate dihydrate concentration in hydrothermal synthesis to achieve high-aspect-ratio ZnO nanowires?

A study using zinc acetate dihydrate in hydrothermal synthesis found:

- Optimal parameters : 25 mM precursor concentration, 80°C, and 6-hour growth time yield nanowires with aspect ratios >20 .

- Critical trade-offs : High concentrations (>50 mM) induce thin-film formation, while low concentrations (<10 mM) result in sparse growth.

Experimental design : Use response surface methodology (RSM) to model interactions between concentration, temperature, and time .

Advanced: What are the discrepancies in reported thermal decomposition temperatures of zinc acetate dihydrate, and how can they be resolved?

Literature reports two key thermal events:

- Dehydration : Loss of water at ~100°C .

- Decomposition : Anhydrous zinc acetate decomposes at 237°C , but some studies report decomposition onset at 200°C due to oxidative atmospheres or impurities .

Resolution : Use thermogravimetric analysis (TGA) under inert gas (N₂) to isolate decomposition steps. Cross-validate with XRD to confirm phase purity post-annealing .

Basic: What characterization techniques are essential for confirming the crystalline structure of zinc acetate dihydrate-derived products?

- XRD : Confirms ZnO wurtzite structure (JCPDS 36-1451) and detects byproducts (e.g., zinc lactate ).

- SEM/TEM : Resolves nanostructure morphology (nanowires, flowers) .

- FTIR : Identifies acetate ligand removal (~1580 cm⁻¹ carboxylate peak absence) .

Data contradiction example : Hydrothermal synthesis may yield mixed ZnO phases if precursor ratios deviate; XRD quantifies phase fractions .

Advanced: How do solvent choices (water vs. ethanol) impact the solubility and reactivity of zinc acetate diihydrate in precursor solutions?

- Solubility : Zinc acetate dihydrate dissolves at 43 g/100 mL in water (20°C) but only 1.5 g/100 mL in methanol . Ethanol reduces solubility, slowing nucleation and favoring larger crystallites .

- Reactivity : Aqueous solutions promote faster hydrolysis, while ethanol-based solutions require higher temperatures for ZnO crystallization .

Methodological tip : Use mixed solvents (e.g., water:ethanol = 1:1) to balance reactivity and crystallinity .

Advanced: What are the challenges in reproducing photocatalytic performance of ZnO nanostructures synthesized from zinc acetate dihydrate?

- Morphology dependence : Nanowires exhibit higher surface area and photocatalytic activity than nanoparticles, but reproducibility requires strict control of synthesis parameters .

- Doping effects : Residual acetate ligands or unintended dopants (e.g., from lower-purity precursors) alter bandgap energies .

Solution : Standardize characterization protocols (e.g., UV-Vis for bandgap measurement, BET for surface area) and report synthesis parameters exhaustively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.